molecular formula C26H26N2O2 B6011496 N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide

N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide

Cat. No. B6011496
M. Wt: 398.5 g/mol
InChI Key: JNMFSBPLNTYLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as NVP-BEZ235 and is a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.

Scientific Research Applications

NVP-BEZ235 has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and metabolic disorders. In cancer research, NVP-BEZ235 has been shown to inhibit the growth of cancer cells by blocking the N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide and mTOR pathways, which are commonly deregulated in cancer. In neurodegenerative diseases, NVP-BEZ235 has been shown to improve neuronal survival and reduce neuroinflammation. In metabolic disorders, NVP-BEZ235 has been shown to improve glucose metabolism and reduce insulin resistance.

Mechanism of Action

NVP-BEZ235 is a dual inhibitor of the N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide and mTOR pathways. The N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide pathway is involved in cell growth and survival, while the mTOR pathway is involved in protein synthesis and cell proliferation. NVP-BEZ235 inhibits both pathways by binding to the ATP-binding site of the N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide and mTOR enzymes, thereby preventing their activation. This leads to a reduction in cell growth and proliferation, making NVP-BEZ235 a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
NVP-BEZ235 has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, NVP-BEZ235 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. In neurodegenerative diseases, NVP-BEZ235 has been shown to reduce oxidative stress and neuroinflammation, leading to improved neuronal survival. In metabolic disorders, NVP-BEZ235 has been shown to improve glucose metabolism and reduce insulin resistance, leading to improved glycemic control.

Advantages and Limitations for Lab Experiments

NVP-BEZ235 has several advantages for lab experiments, including its high potency and selectivity for the N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide and mTOR pathways, its well-characterized mechanism of action, and its availability in high purity and yield. However, there are also some limitations to using NVP-BEZ235 in lab experiments, including its potential toxicity at high doses, its limited solubility in aqueous solutions, and its high cost.

Future Directions

There are several future directions for the study of NVP-BEZ235. One direction is to investigate its potential applications in other diseases, such as autoimmune disorders, cardiovascular diseases, and infectious diseases. Another direction is to optimize its dosing and administration for maximal efficacy and minimal toxicity. Additionally, the development of new analogs and derivatives of NVP-BEZ235 may lead to improved potency, selectivity, and pharmacokinetic properties, making it a more attractive therapeutic agent for various diseases.

Synthesis Methods

The synthesis of NVP-BEZ235 involves a series of chemical reactions starting from 1-naphthoic acid. The intermediate products are formed by reacting 1-naphthoic acid with various reagents such as thionyl chloride, piperidine, and vinylbenzoyl chloride. The final product, NVP-BEZ235, is obtained by reacting the intermediate products with N-methylpiperazine. The synthesis of NVP-BEZ235 has been optimized for high yield and purity, making it suitable for scientific research applications.

properties

IUPAC Name

N-[[1-(4-ethenylbenzoyl)piperidin-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-2-19-12-14-22(15-13-19)26(30)28-16-6-7-20(18-28)17-27-25(29)24-11-5-9-21-8-3-4-10-23(21)24/h2-5,8-15,20H,1,6-7,16-18H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMFSBPLNTYLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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